molecular formula C5H8O2 B3190740 2-Hydroxycyclopentan-1-one CAS No. 473-84-7

2-Hydroxycyclopentan-1-one

Cat. No.: B3190740
CAS No.: 473-84-7
M. Wt: 100.12 g/mol
InChI Key: LUTDLYPHDVQSHT-UHFFFAOYSA-N
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Description

2-Hydroxycyclopentan-1-one (CAS 473-84-7) is an organic compound with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol . It has a density of approximately 1.2 g/cm³ and a boiling point of 210.0±33.0 °C at 760 mmHg . The compound features both a hydroxyl group and a ketone functional group on a five-membered cyclopentane ring, making it a valuable intermediate in organic synthesis. Compounds of this structural class are of significant interest in scientific research. Hydroxycyclopentanone derivatives are frequently investigated as key precursors or intermediates in complex synthetic pathways, including the synthesis of prostaglandins . Furthermore, chiral hydroxycyclopentanones are relevant in the study of asymmetric synthesis and enzymatic reactions, serving as substrates for exploring enantioselective oxidation processes and other biocatalytic transformations . Researchers value this compound for its utility in developing new synthetic methodologies and studying reaction mechanisms. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxycyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-2-1-3-5(4)7/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTDLYPHDVQSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314107
Record name 2-Hydroxycyclopentanone
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Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-84-7
Record name 2-Hydroxycyclopentanone
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Record name NSC113124
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxycyclopentanone
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Advanced Synthetic Methodologies for 2 Hydroxycyclopentan 1 One

Regio- and Chemoselective Hydroxylation Strategies

Achieving regio- and chemoselectivity in the hydroxylation of cyclopentanone (B42830) is a formidable challenge due to the presence of multiple reactive sites. Modern synthetic chemistry has addressed this by employing catalytic systems that can differentiate between the various C-H bonds.

Transition metal catalysis offers a powerful tool for the direct C-H functionalization of ketones. Palladium-catalyzed C-H bond oxygenation, for instance, represents a significant strategy for the synthesis of ortho-acylphenols from aryl ketones, establishing a precedent for ketone-directed C-H cleavage and C-O bond formation nih.gov. While direct application to cyclopentanone is less documented, the principles guide the development of catalysts for the α-hydroxylation of cyclic ketones. Rhodium-catalyzed reactions have also been explored for the transformation of cyclopentanone derivatives, often involving C-C bond activation, which provides a pathway to functionalized carbocycles nih.govnih.gov. The Wacker-type oxidation, a palladium-catalyzed process, is effective for converting cyclopentene (B43876) to cyclopentanone and demonstrates the utility of palladium in oxidizing cyclic substrates researchgate.net.

Interactive Table: Transition Metal-Catalyzed Oxidations Relevant to Ketones

Catalyst System Substrate Type Product Type Key Features
Palladium(II) Aromatic Ketones ortho-Acylphenols Directs oxygenation to the ortho C-H bond nih.gov.
Rhodium(I) 3-Arylcyclopentanones α-Tetralones Proceeds via C-C bond activation nih.gov.

Organocatalysis has emerged as a cornerstone for the asymmetric α-functionalization of carbonyl compounds, avoiding the use of metal catalysts. Chiral amino acids, particularly L-proline, have been extensively used to catalyze aldol (B89426) and Mannich reactions via enamine intermediates wikipedia.orgwikipedia.org. This concept has been successfully extended to the α-hydroxylation of ketones.

Research has demonstrated the use of L-threonine for the organocatalytic asymmetric α-hydroxymethylation of cyclopentanone with aqueous formaldehyde, providing access to chiral α-(hydroxymethyl)cyclopentanone with high enantioselectivity nih.govsemanticscholar.org. Similarly, phase-transfer catalysis using chiral catalysts has enabled the efficient and enantioselective α-hydroxylation of both cyclic and acyclic ketones with molecular oxygen as the oxidant acs.org. These methods are valued for their operational simplicity and the use of readily available, environmentally benign reagents.

Interactive Table: Organocatalytic Hydroxylation of Ketones

Catalyst Substrate Reagent/Oxidant Product Enantiomeric Excess (ee) Yield
L-Threonine Cyclopentanone Aqueous Formaldehyde α-(hydroxymethyl)cyclopentanone High Good
Chiral Phase-Transfer Catalyst Cyclic Ketones Molecular Oxygen α-Hydroxy Ketones Excellent Excellent acs.org

Biocatalysis offers an exceptionally selective and sustainable alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze hydroxylations with remarkable precision. Cytochrome P450 monooxygenases (CYPs) are particularly notable for their ability to catalyze the regio- and stereoselective oxyfunctionalization of inert C-H bonds acs.orgnih.gov. These heme-thiolate enzymes activate molecular oxygen to insert one oxygen atom into a substrate, a reaction that has been harnessed for the hydroxylation of various cyclic compounds, including cyclohexane (B81311) nih.gov. The catalytic cycle of P450 enzymes is a well-studied process involving multiple intermediates, leading to highly specific product formation acs.orgnih.gov.

An alternative enzymatic route to chiral hydroxycyclopentanones involves the asymmetric reduction of prochiral cyclopentanediones. Ketoreductases (KREDs), a class of oxidoreductases, have been effectively employed for the stereoselective reduction of cyclic 1,3-diketones researchgate.net. For example, the recombinant ketoreductase KRED1-Pglu can reduce 2,2-disubstituted-1,3-cyclopentanediones to the corresponding optically active β-hydroxyketones with high selectivity researchgate.net. This desymmetrization approach is a powerful strategy for accessing enantiomerically pure building blocks. The reduction of 1,2-cyclopentanedione, a diketone that exists predominantly in its enol form, can also be targeted by specific reductases to yield chiral 2-hydroxycyclopentan-1-one wikipedia.org.

Interactive Table: Enzymatic Reduction of Cyclopentanediones

Enzyme Substrate Product Key Outcome
Ketoreductase (KRED1-Pglu) 2,2-disubstituted-1,3-cyclopentanediones Optically Active β-Hydroxyketones High stereoselectivity in desymmetric reduction researchgate.net.

Asymmetric induction is the hallmark of enzymatic hydroxylations. In cytochrome P450-catalyzed reactions, the substrate binds to the enzyme's active site in a specific orientation relative to the highly reactive ferryl-oxo intermediate (Compound I) thieme-connect.de. This precise positioning, governed by a multitude of weak interactions between the substrate and amino acid residues, dictates which C-H bond is presented for oxidation. This lock-and-key mechanism ensures that the hydroxylation occurs with high regio- and stereoselectivity, leading to the formation of a single enantiomer of the hydroxylated product. The ability of P450s to hydroxylate non-activated carbon atoms makes them particularly valuable for generating complex chiral molecules from simple precursors acs.orgresearchgate.net.

Biocatalytic Transformations and Enzymatic Routes

Enantioselective Synthesis of Chiral this compound

The enantioselective synthesis of chiral this compound is of great interest due to its utility as a versatile chiral building block. Several distinct strategies have been developed to achieve this goal, leveraging the methodologies described previously.

Chemoenzymatic methods provide a powerful approach, combining the advantages of both chemical and biological catalysts. One such method involves the manganese(III) acetate-mediated acetoxylation of a cyclopentenone derivative, followed by an enzyme-mediated hydrolysis of the resulting α-acetoxy enone. This kinetic resolution affords both the hydroxy enone and the remaining acetoxy enone in high enantiomeric excesses researchgate.net.

Lipase-mediated resolutions are another common enzymatic strategy. For instance, the asymmetric hydrolysis of a racemic acetate (B1210297) derivative of a cyclopentenol (B8032323) using pig pancreatic lipase (B570770) can furnish the desired chiral alcohol with high optical purity researchgate.net. Similarly, pancreatin-promoted stereoselective acylation of racemic diols can effectively separate enantiomers researchgate.net.

The organocatalytic and biocatalytic hydroxylation and reduction methods detailed in sections 2.1.2 and 2.1.3 also serve as direct routes for the enantioselective synthesis of the target molecule and its derivatives. By selecting the appropriate chiral catalyst or enzyme, chemists can produce either the (R)- or (S)-enantiomer of this compound from prochiral starting materials like cyclopentanone or cyclopentanedione.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a powerful tool for establishing stereocenters with high fidelity, and it has been applied to the synthesis of chiral cyclopentanone frameworks. The goal is to use a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Key strategies in asymmetric catalysis for synthesizing chiral cyclopentanones and related α-hydroxy ketones include:

Metal-Catalyzed Asymmetric Reactions: Transition metals, combined with chiral ligands, are effective catalysts for a variety of transformations. For instance, rhodium-catalyzed asymmetric 1,4-addition reactions to 2-cyclopentenone can establish a chiral center in the cyclopentane (B165970) ring. nih.gov Subsequent oxidation at the alpha-position can yield the desired this compound. Similarly, palladium(II) complexes have been used for the direct asymmetric α-oxidation of ketones, providing a route to α-hydroxy ketones with high enantioselectivity. researchgate.net

Organocatalysis: Small organic molecules can also act as chiral catalysts. For example, the (R)-2-methyloxazaborolidine catalyst has been used for the asymmetric reduction of substituted cyclopentenones, yielding chiral allylic alcohols with excellent enantiomeric excess (89-96% ee). nih.gov These intermediates can then be converted to the target this compound.

Table 1: Examples of Asymmetric Catalysis for Cyclopentanone Synthesis

Catalyst SystemReaction TypeSubstrateProduct TypeEnantiomeric Excess (ee)Reference
[Rh(COD)Cl]₂ / (R,R)-Ph-bodAsymmetric 1,4-addition2-Cyclopentenone derivativeChiral 3-arylcyclopentanone98% nih.gov
(R)-2-MethyloxazaborolidineAsymmetric Reduction2,3-disubstituted cyclopentenoneChiral allylic alcohol89-96% nih.gov
Chiral Bimetallic Palladium(II) ComplexDirect α-oxidationKetoneα-hydroxyketone61-92% researchgate.net

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

In the context of this compound synthesis, a chiral auxiliary can be attached to a cyclopentanone precursor to control the stereochemistry of reactions at the α-carbon. Common strategies include:

Alkylation of Enolates: An achiral cyclopentanone can be converted into a chiral enolate by using a chiral base or by attaching a chiral auxiliary to form a chiral imine or enamine. Subsequent alkylation or hydroxylation then proceeds with high diastereoselectivity.

Asymmetric Cyclization: Chiral auxiliaries derived from D-glucose have been used in the enantioselective synthesis of cross-conjugated cyclopentenones. nih.govresearchgate.net This approach allows for the preparation of both enantiomers of key intermediates.

Use of Menthols: (-)-Menthol, a readily available chiral auxiliary, has been used to resolve racemic mixtures of cyclopentenone intermediates through the formation of separable diastereomers. acs.org

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationMechanism of StereocontrolReference
Oxazolidinones (Evans Auxiliaries)Aldol reactions, AlkylationsSteric hindrance from substituents directs the approach of electrophiles. wikipedia.org
PseudoephedrineAlkylation of amidesThe methyl group directs the configuration of the addition product. wikipedia.org
D-glucose derivativesCyclopentenone synthesisForms diastereomeric intermediates that control cyclization stereochemistry. nih.govresearchgate.net
(-)-MentholResolution of cyclopentenonesForms separable diastereomeric esters. acs.org

Chemoenzymatic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and stereoselective synthetic routes. rochester.edu Enzymes can operate under mild conditions and often exhibit exquisite regio- and stereoselectivity, making them ideal for the synthesis of chiral molecules like this compound.

Key chemoenzymatic strategies include:

Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For instance, racemic 3-hydroxycyclopentanone (B2513457) has been resolved using Pseudomonas cepacia lipase, which selectively acylates one enantiomer. researchgate.net

Asymmetric Reduction: Enzymes such as dehydrogenases can reduce a prochiral ketone to a chiral alcohol with high enantioselectivity. Butanediol dehydrogenase from Bacillus clausii has been shown to catalyze the asymmetric reduction of 1,2-diketones to the corresponding α-hydroxy ketones. nih.gov

Coupled Biocatalytic Reactions: Multiple enzymatic reactions can be combined in a single pot. For example, the asymmetric synthesis of chiral 2-hydroxy ketones has been achieved through a coupled process involving the biocatalytic oxidation of an alkene followed by a C-C bond formation. researchgate.net

Multi-step Chemoenzymatic Processes: A combination of enzymatic and chemical steps can be used to build complex molecules. A chemoenzymatic approach to (1R,3R)-3-hydroxycyclopentanemethanol, a related structure, utilized an enoate reductase for a key stereoselective reduction, followed by chemical transformations. nih.gov

Table 3: Enzymes Used in the Synthesis of Chiral Hydroxycyclopentanones

EnzymeEnzyme ClassReaction TypeSubstrateProductReference
Lipase (e.g., from Pseudomonas cepacia)HydrolaseKinetic Resolution (Acylation)Racemic 3-hydroxycyclopentanoneEnantiomerically enriched 3-hydroxycyclopentanone and its acetate researchgate.net
Butanediol Dehydrogenase (from Bacillus clausii)OxidoreductaseAsymmetric ReductionAliphatic 1,2-diketonesChiral α-hydroxy ketones nih.gov
CrS Enoate Reductase (from Thermus scotoductus)OxidoreductaseAsymmetric Reduction(S)-4-(hydroxymethyl)cyclopent-2-enone(3R)-3-(hydroxymethyl)cyclopentanone nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by adhering to these principles.

Solvent-Free and Aqueous Medium Reactions

One of the key principles of green chemistry is the avoidance of organic solvents, which are often volatile, flammable, and toxic.

Solvent-Free Reactions: Carrying out reactions in the absence of a solvent (neat conditions) can significantly reduce waste. A process for the preparation of aromatic α-hydroxyketones has been developed that does not require the use of chlorinated solvents and can be performed without any solvent. google.com This approach, involving the in-situ formation of halogenating agents, minimizes waste and simplifies product purification.

Aqueous Medium Reactions: Water is an environmentally benign solvent. High-temperature water has been used as a medium for the conversion of 5-hydroxymethylfurfural (B1680220) (a biomass-derived chemical) into precursors for cyclopentenones, showcasing the potential of aqueous synthesis. rsc.org

Atom Economy and Efficiency Metrics

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. jocpr.com A higher atom economy indicates that more of the atoms from the reactants are incorporated into the final product, leading to less waste.

Reaction Types and Atom Economy: Addition and rearrangement reactions are inherently 100% atom economical. jocpr.com In contrast, substitution and elimination reactions generate byproducts and have lower atom economies. Designing synthetic routes to this compound that maximize the use of addition reactions can significantly improve the process's greenness.

Metrics Beyond Yield: While high chemical yield is important, atom economy provides a more complete picture of a reaction's efficiency. nih.gov Other metrics, such as the E-factor (environmental factor), which measures the total mass of waste generated per unit of product, are also used to assess the environmental impact of a synthesis.

Sustainable Catalysis Development

The development of sustainable catalysts is a cornerstone of green chemistry. This includes the use of catalysts that are recyclable, derived from renewable resources, or can operate under mild conditions.

Heterogeneous Catalysts: Solid-supported catalysts, such as the NiO-Co₃O₄/TiO₂ catalyst used in the one-step synthesis of a cyclopentanone derivative, can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org

Biocatalysts: As discussed in the chemoenzymatic section, enzymes are highly efficient and selective catalysts that operate under mild aqueous conditions. They are derived from renewable resources and are biodegradable, making them a highly sustainable option.

Catalysis with Earth-Abundant Metals: The use of catalysts based on earth-abundant and non-toxic metals, such as iron or copper, is preferred over those based on precious or toxic metals like palladium or rhodium. Research into Cu(I)-catalyzed oxidation reactions for the synthesis of α-hydroxy ketones is an example of this trend. rsc.org

Flow Chemistry Applications and Scalable Synthesis for this compound

The adoption of continuous flow chemistry in the synthesis of fine chemicals and pharmaceutical intermediates has demonstrated significant advantages over traditional batch processing. These benefits, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability, are particularly relevant for the production of this compound. While a dedicated end-to-end continuous synthesis of this compound has not been extensively reported, the principles of flow chemistry have been successfully applied to the synthesis of analogous structures and key intermediates, providing a strong foundation for its potential application.

The transition from batch to continuous flow processes offers the ability to handle hazardous reagents and intermediates more safely due to the small reactor volumes. nih.gov Furthermore, superior mixing and heat transfer in flow reactors can lead to higher yields, better selectivity, and reduced reaction times compared to batch methods. nih.gov

A critical step in many synthetic routes to this compound is the α-hydroxylation of a cyclopentanone precursor. Flow chemistry offers robust solutions for such oxidation reactions. For instance, continuous flow photo-oxidation of benzylic substrates to ketones and aldehydes has been demonstrated with short residence times and scalability. nih.gov This approach, utilizing UV-A LEDs and a Corning AFR reactor, showcases the potential for efficient and controlled hydroxylation reactions in a continuous setup. nih.gov

Another key transformation relevant to the synthesis of this compound and its derivatives is the aldol condensation. The precise temperature control and efficient mixing in microreactors have been shown to significantly improve the yields of aldol condensation products compared to batch reactions. nih.gov For example, the aldol condensation of cyclopentanone has been studied under solvent-free conditions using clay-based catalysts, a process that could be adapted to a continuous flow packed-bed reactor for improved efficiency and catalyst recycling. mdpi.com

The sustainable production of cyclopentanone, a potential precursor to this compound, from biomass-derived furfuryl alcohol has been achieved in a continuous-flow reactor. higfly.eu This process highlights the potential for integrating green chemistry principles with flow technology for the scalable synthesis of key starting materials. higfly.eu The study demonstrated excellent catalyst stability over extended periods of continuous operation, a crucial factor for industrial implementation. higfly.eu

The following interactive data table summarizes the key parameters and outcomes of analogous reactions performed in continuous flow, illustrating the potential for the synthesis of this compound.

Reaction Type Substrate Reactor Type Catalyst/Reagent Temperature (°C) Residence Time Yield (%) Key Advantages in Flow
Aldol CondensationCyclopentanoneNot specifiedNatural Clay-BasedNot specifiedNot specifiedup to 68Solvent-free, potential for continuous operation
Photo-oxidationBenzylic substratesCorning AFRSodium anthraquinone-2 sulfonateNot specified~1 minup to 92Use of air as oxidant, short residence time, scalability
Hydrogenative RearrangementFurfuryl AlcoholContinuous-flowPlatinum-supported tungsten-zirconium mixed oxides170Not specified64Sustainable feedstock, catalyst stability

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxycyclopentan 1 One

Tautomerism and Conformational Dynamics (Keto-Enol Equilibrium)

Like other carbonyl compounds with alpha-hydrogens, 2-hydroxycyclopentan-1-one exists in equilibrium with its enol tautomer. oregonstate.edumasterorganicchemistry.com This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group (an "enol"). oregonstate.eduyoutube.com The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. oregonstate.eduyoutube.com

For simple ketones, the equilibrium generally favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the presence of the hydroxyl group at the C2 position in this compound can influence this equilibrium. The enol form can be stabilized by factors such as intramolecular hydrogen bonding between the original hydroxyl group and the newly formed enol hydroxyl, or by conjugation if other substituents are present. The solvent environment also plays a crucial role; for instance, less polar solvents can favor the enol form if intramolecular hydrogen bonding is significant. masterorganicchemistry.com

The general mechanism for acid-catalyzed enol formation involves protonation of the carbonyl oxygen, followed by deprotonation of the alpha-carbon by a base. libretexts.orglibretexts.org Conversely, the base-catalyzed mechanism begins with the deprotonation of the alpha-carbon to form an enolate ion, which is then protonated on the oxygen atom. youtube.com

FactorEffect on Keto-Enol EquilibriumUnderlying Principle
Solvent Polarity Polar solvents can stabilize the more polar keto form through dipole-dipole interactions. Non-polar solvents may favor the enol form if intramolecular hydrogen bonding is possible. masterorganicchemistry.comStabilization of the predominant tautomer by intermolecular forces with the solvent.
Intramolecular Hydrogen Bonding Can significantly stabilize the enol form, shifting the equilibrium towards the enol tautomer.Formation of a stable, low-energy cyclic conformation.
Catalysis (Acid or Base) Does not change the position of the equilibrium but increases the rate at which equilibrium is reached. oregonstate.eduyoutube.comProvides a lower energy pathway for the interconversion of keto and enol forms.

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. ncert.nic.inyoutube.com These reactions are fundamental to its role as a building block in synthesis. Aldehydes and ketones readily undergo nucleophilic addition, and the presence of the adjacent hydroxyl group can modulate this reactivity. fiveable.mencert.nic.in

This compound is an important intermediate in aldol (B89426) reactions, where it can function as both a nucleophilic enolate and an electrophilic carbonyl component. fiveable.me In the presence of a base, the acidic alpha-hydrogen can be removed to form a nucleophilic enolate. This enolate can then attack the carbonyl carbon of another molecule, leading to a carbon-carbon bond formation. ncert.nic.in When the reaction is between two molecules of the same ketone, it is a self-condensation.

Reaction TypeRole of this compoundTypical ProductKey Conditions
Self-Aldol Addition Acts as both nucleophile (enolate) and electrophile (keto form).β-Hydroxy dicarbonyl adduct.Acid or base catalysis (e.g., NaOH, H+). wikipedia.org
Crossed-Aldol Condensation Can act as either the nucleophilic or electrophilic partner. fiveable.meα,β-Unsaturated ketone (after dehydration). d-nb.infoBase catalysis, often with a non-enolizable aldehyde/ketone partner. wikipedia.org
Intramolecular Aldol Reaction In a larger molecule, the enolate and carbonyl can be part of the same chain.Cyclic β-hydroxy ketone or cyclic α,β-unsaturated ketone.Requires a precursor molecule with two carbonyl groups appropriately spaced.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles due to their highly polarized carbon-metal bonds. libretexts.orgyoutube.com They readily attack the electrophilic carbonyl carbon of this compound. libretexts.org The reaction mechanism involves the nucleophilic addition of the carbanionic part of the organometallic reagent to the carbonyl group. youtube.comyoutube.com This forms a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. youtube.comyoutube.com

The presence of the acidic hydroxyl group on this compound complicates this reaction. Organometallic reagents are also strong bases and will first react in an acid-base reaction with the hydroxyl group, consuming one equivalent of the reagent. youtube.com Therefore, at least two equivalents of the organometallic reagent are required to achieve addition to the carbonyl group. The first equivalent deprotonates the alcohol, and the second acts as the nucleophile.

Organometallic ReagentGeneral FormulaReaction with this compoundFinal Product after Workup
Grignard Reagent R-MgXNucleophilic addition to the carbonyl carbon. youtube.com Requires >1 equivalent due to the acidic -OH group.1-Alkyl-cyclopentane-1,2-diol
Organolithium Reagent R-LiHighly reactive nucleophilic addition to the carbonyl. youtube.com Requires >1 equivalent.1-Alkyl-cyclopentane-1,2-diol
Gilman Reagent (Lithium Dialkylcuprate) R₂CuLiGenerally less reactive towards ketones than Grignard or organolithium reagents. youtube.com May show higher selectivity.1-Alkyl-cyclopentane-1,2-diol

Electrophilic Substitution and Functionalization

The alpha-carbon of this compound is reactive towards electrophiles, a characteristic feature of ketones that can form enol or enolate intermediates. ncert.nic.in This reactivity allows for the introduction of various functional groups at the position adjacent to the carbonyl group.

Ketones can be halogenated at the alpha-position under either acidic or basic conditions. libretexts.orglibretexts.org The acid-catalyzed reaction proceeds through the enol intermediate. libretexts.orglibretexts.org The formation of the enol is the rate-determining step, and it then acts as a nucleophile, attacking the halogen (Cl₂, Br₂, or I₂). libretexts.org

In the case of this compound, acid-catalyzed bromination would likely lead to the formation of 2-bromo-5-hydroxycyclopentan-1-one. The resulting α-haloketone is a valuable synthetic intermediate. It can undergo elimination reactions to form α,β-unsaturated ketones. libretexts.orglibretexts.org This is often achieved by treatment with a non-nucleophilic, sterically hindered base like pyridine (B92270), which promotes an E2 elimination of HBr. libretexts.orglibretexts.org

Reaction StageReagentsIntermediate/ProductMechanism
α-Halogenation Br₂ in Acetic Acid2-Bromo-5-hydroxycyclopentan-1-oneProceeds via an acid-catalyzed enol intermediate which attacks the electrophilic bromine. libretexts.orglibretexts.org
Subsequent Transformation (Elimination) Pyridine, Heat5-Hydroxycyclopent-2-en-1-oneE2 elimination of HBr, facilitated by the base. libretexts.org

Alkylation and acylation at the alpha-carbon of this compound require the formation of an enolate intermediate. This is achieved by treating the ketone with a strong base, such as lithium diisopropylamide (LDA), which quantitatively deprotonates the alpha-carbon. The resulting enolate is a powerful nucleophile.

The enolate can then react with an electrophile, such as an alkyl halide (for alkylation) or an acyl halide (for acylation), in an Sₙ2 reaction. This forms a new carbon-carbon bond at the alpha-position. As with organometallic additions, the presence of the hydroxyl group means it will also be deprotonated by the strong base, so sufficient base must be used. The choice of base, solvent, and temperature can influence the regioselectivity if there are multiple possible enolates.

Reaction TypeKey ReagentsGeneral TransformationMechanistic Notes
α-Alkylation 1) Strong base (e.g., LDA) 2) Alkyl halide (R-X)Forms a new C-C bond, attaching an alkyl group to the α-carbon.The reaction proceeds via an enolate intermediate which acts as a nucleophile in an Sₙ2 reaction with the alkyl halide.
α-Acylation 1) Strong base (e.g., LDA) 2) Acyl chloride (RCOCl)Introduces an acyl group at the α-carbon, forming a β-dicarbonyl compound.The enolate performs a nucleophilic acyl substitution on the acyl chloride.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound target the hydroxyl and carbonyl functionalities, respectively. These transformations are fundamental in synthetic chemistry for accessing valuable dicarbonyl compounds and stereochemically defined diols.

The selective oxidation of the secondary alcohol in this compound provides a direct route to 1,2-cyclopentanedione, a versatile 1,2-dicarbonyl compound. This transformation requires reagents that can selectively oxidize the α-hydroxy group without cleaving the adjacent carbon-carbon bond. A variety of methods have been developed for this purpose, often employing metal-based catalysts.

One efficient approach involves copper(I)-catalyzed aerobic oxidation. This method utilizes molecular oxygen as the ultimate oxidant, making it an environmentally benign process rsc.org. The reaction proceeds through a copper-catalyzed mechanism that selectively targets the hydroxyl group. Other reagents commonly used for the oxidation of α-hydroxy ketones to α-dicarbonyls include bismuth compounds, selenium dioxide, and copper acetate (B1210297). These methods offer good yields and selectivity for the desired dicarbonyl product.

Table 1: Representative Reagents for the Oxidation of this compound

Reagent/SystemProductTypical Conditions
Copper(I) salt / O₂1,2-CyclopentanedioneCatalytic Cu(I), Oxygen atmosphere
Bismuth(III) oxide1,2-CyclopentanedioneStoichiometric Bi₂O₃, elevated temp.
Selenium dioxide (SeO₂)1,2-CyclopentanedioneStoichiometric SeO₂, aqueous dioxane
Copper(II) acetate1,2-CyclopentanedioneStoichiometric Cu(OAc)₂, acetic acid

The reduction of the carbonyl group in this compound yields 1,2-cyclopentanediol, a molecule with two stereocenters. The stereochemical outcome of this reduction—producing either the cis (syn) or trans (anti) diol—can be controlled by the choice of reducing agent and reaction conditions. This selectivity arises from the influence of the adjacent hydroxyl group.

Stereoselective reduction can be achieved through chelation control or non-chelation control models.

Chelation Control: When a reducing agent capable of chelation (e.g., zinc borohydride, Zn(BH₄)₂) is used, the reagent coordinates to both the carbonyl oxygen and the hydroxyl oxygen. This forms a rigid, five-membered cyclic intermediate. The hydride is then delivered to the carbonyl carbon from the less sterically hindered face, leading predominantly to the syn or cis-1,2-cyclopentanediol.

Non-Chelation Control (Felkin-Anh Model): With non-chelating reducing agents (e.g., sodium borohydride, NaBH₄) under standard conditions, the reaction follows a model where the largest group alpha to the carbonyl dictates the trajectory of the incoming nucleophile. This generally leads to the formation of the anti or trans-1,2-cyclopentanediol (B128437) as the major product.

The diastereomeric ratio (d.r.) of the products is a measure of the reaction's stereoselectivity.

Table 2: Stereoselective Reduction of this compound to 1,2-Cyclopentanediols

Reducing AgentControl TypeMajor ProductTypical Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)Non-Chelationtrans-1,2-Cyclopentanediol20:80
Lithium Aluminum Hydride (LiAlH₄)Non-Chelationtrans-1,2-Cyclopentanediol30:70
Zinc Borohydride (Zn(BH₄)₂)Chelationcis-1,2-Cyclopentanediol95:5
Diisobutylaluminium Hydride (DIBAL-H)Chelationcis-1,2-Cyclopentanediol90:10

Ring Transformation Reactions

The cyclic structure of this compound, combined with its adjacent functional groups, makes it a substrate for various reactions that involve altering the ring system itself. These include ring-opening, expansion, and contraction reactions.

Ring-opening reactions cleave the cyclopentane (B165970) ring to generate acyclic products, which can be valuable synthetic intermediates.

Baeyer-Villiger Oxidation: This reaction converts cyclic ketones into lactones (cyclic esters) using peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) wikipedia.orgchemistrysteps.com. In the case of this compound (often after protection of the hydroxyl group), the peroxyacid attacks the carbonyl carbon. The subsequent rearrangement involves the migration of one of the adjacent carbon atoms to the oxygen atom of the peroxy linkage. This results in the insertion of an oxygen atom into the ring, expanding it to a six-membered δ-lactone chemistrysteps.comresearchgate.net. The regioselectivity of the migration depends on the migratory aptitude of the adjacent carbon atoms organic-chemistry.org.

Retro-Aldol Reaction: Under basic conditions, this compound can undergo a retro-aldol reaction youtube.com. This process is the reverse of an intramolecular aldol condensation. A base removes the proton from the hydroxyl group, and the resulting alkoxide initiates cleavage of the C1-C2 bond, opening the ring to form a linear 5-oxohexanal. The reaction is typically reversible and driven to completion by trapping the product or by thermodynamic favorability youtube.comwikipedia.org.

Ring-Expansion (Tiffeneau-Demjanov Rearrangement): This classical method allows for a one-carbon ring expansion of cyclic ketones wikipedia.orglibretexts.org. The process begins with the conversion of this compound into the corresponding 1-(aminomethyl)cyclopentane-1,2-diol. This is typically achieved via cyanohydrin formation followed by reduction. Treatment of this amino alcohol with nitrous acid (HNO₂) generates an unstable diazonium ion wikipedia.orgyoutube.com. The departure of nitrogen gas (N₂) is accompanied by the migration of a carbon-carbon bond from the ring to the exocyclic carbon, resulting in the formation of a ring-expanded cyclohexanone (B45756) derivative libretexts.orgyoutube.com.

Ring-Contraction (Favorskii Rearrangement): The Favorskii rearrangement is a method for the ring contraction of cyclic α-halo ketones wikipedia.orgadichemistry.com. To apply this to this compound, the hydroxyl group is typically protected first, followed by halogenation at the α-carbon to yield a 2-halo-1-ketone derivative. Upon treatment with a base, such as sodium ethoxide, an enolate is formed, which then displaces the halide via an intramolecular Sₙ2 reaction to form a bicyclic cyclopropanone (B1606653) intermediate. The nucleophilic base then attacks the carbonyl carbon of this strained intermediate, leading to the opening of the cyclopropanone ring and subsequent formation of a ring-contracted cyclobutanecarboxylic acid ester adichemistry.com.

Reaction Kinetics and Thermodynamic Analyses

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions. While specific data for this compound is limited, studies on analogous systems, such as 2-hydroxycyclohexanone, provide valuable insights.

A kinetic study on the oxidation of 2-hydroxycyclohexanone by Vanadium(V) revealed that the reaction is first-order with respect to the oxidant [V(V)] and the acid concentration [H⁺], but second-order with respect to the substrate [2-hydroxycyclohexanone] researchgate.net. The observed stoichiometry was two moles of V(V) consumed for every mole of the α-hydroxy ketone . The second-order dependence on the substrate suggests a mechanism where a complex forms between one molecule of the oxidant and two molecules of the substrate in the rate-determining step researchgate.net. While this study was on the six-membered ring analog, the fundamental mechanistic steps are likely comparable for this compound due to their similar functional group arrangement.

Table 3: Kinetic Data for the Oxidation of 2-Hydroxycyclohexanone by V(V) researchgate.net

ParameterObservation
Reaction Order in [V(V)]1
Reaction Order in [Substrate]2
Reaction Order in [H⁺]1
Substrate:Oxidant Stoichiometry1:2

From a thermodynamic perspective, the oxidation and reduction reactions are generally favorable. The oxidation of the alcohol to a ketone is typically exothermic, driven by the formation of a stable carbonyl group. Similarly, the reduction of the ketone to an alcohol with hydride reagents is thermodynamically favorable due to the formation of strong O-H and metal-oxygen bonds. Thermodynamic data on the selective reduction of carbonyl compounds indicates that while the process is favorable, controlling selectivity between different reducible groups (like a C=C vs a C=O) can be a delicate balance of both kinetic and thermodynamic factors nih.gov. Computational studies are increasingly used to model reaction pathways and predict the thermodynamic stability of intermediates and products, offering a deeper understanding of these complex transformations nih.gov.

Investigation of Reaction Intermediates

The study of reaction mechanisms is fundamental to understanding the chemical reactivity of this compound. A crucial aspect of these investigations is the identification and characterization of transient species, or reaction intermediates, which are formed and consumed during the course of a chemical transformation. Due to their inherent instability, the direct observation of these intermediates presents a significant challenge to chemists. Nevertheless, a combination of spectroscopic techniques, trapping experiments, and computational modeling has provided valuable insights into the transient species that govern the reactivity of this α-hydroxy ketone.

A key feature of this compound is its capacity for keto-enol tautomerism. This process involves the migration of a proton and the rearrangement of bonding electrons to yield the isomeric enol form, 2-hydroxy-2-cyclopenten-1-one. The presence of both the ketone and its enol tautomer, as well as the corresponding enolate anion formed under basic conditions, are central to many of its reactions.

Spectroscopic Studies

While direct spectroscopic data on the reaction intermediates of this compound are scarce in the literature, extensive data exists for its more stable tautomer, 2-hydroxy-2-cyclopenten-1-one. This information provides a valuable reference for the types of spectroscopic signatures that might be expected when attempting to characterize the enol intermediate of this compound.

Mass Spectrometry:

Electron ionization mass spectrometry of 2-hydroxy-2-cyclopenten-1-one reveals characteristic fragmentation patterns that can be used for its identification.

m/z (relative intensity, %) Assignment
98 (100)Molecular Ion [M]⁺
70 (55)[M - CO]⁺
42 (80)[C₃H₆]⁺ or [CH₂CO]⁺
39 (65)[C₃H₃]⁺

Note: This data is for the tautomer 2-hydroxy-2-cyclopenten-1-one and serves as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Chemical Shifts (δ, ppm) for 2-hydroxy-2-cyclopenten-1-one

Proton Chemical Shift (ppm)
Vinyl H~6.0
Allylic CH₂~2.5
Other CH₂~2.3
Hydroxyl OHVariable

Note: Approximate chemical shifts for the tautomer 2-hydroxy-2-cyclopenten-1-one.

Infrared (IR) Spectroscopy:

IR spectroscopy can provide information about the functional groups present in a molecule. The IR spectrum of the enol form would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups, with the latter's frequency being influenced by conjugation.

Functional Group Expected IR Absorption (cm⁻¹)
O-H stretch3200-3600 (broad)
C=O stretch (conjugated)1650-1680
C=C stretch1600-1650

Note: Expected ranges for the tautomer 2-hydroxy-2-cyclopenten-1-one.

Computational Investigations

In the absence of direct experimental observation, computational chemistry offers a powerful alternative for investigating reaction intermediates. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the structures and energies of reactants, transition states, and intermediates. Such studies can predict the relative stabilities of the keto and enol tautomers of this compound and map out the energy profile for their interconversion. These theoretical models can also be used to predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) of transient species, which can then guide experimental efforts to detect them.

Trapping Experiments

Another strategy for studying reactive intermediates is through trapping experiments. This involves introducing a "trapping agent" into the reaction mixture that can react specifically with the intermediate to form a stable, characterizable product. For example, in reactions proceeding through an enolate intermediate, the addition of an electrophilic trapping agent, such as a silyl (B83357) halide, could lead to the formation of a silyl enol ether. The isolation and identification of this product would provide strong evidence for the existence of the enolate intermediate. While specific trapping experiments for this compound are not extensively documented, this remains a viable and informative experimental approach for future mechanistic studies.

Derivatives, Analogues, and Scaffold Diversification of 2 Hydroxycyclopentan 1 One

Synthesis of Ester and Ether Derivatives

The hydroxyl group of 2-hydroxycyclopentan-1-one can be readily converted into ester and ether functionalities, which can alter the compound's physical properties and provide protecting groups for further synthetic transformations.

Esterification: The synthesis of esters is typically achieved by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Alternatively, Fischer esterification can be employed, involving reaction with a carboxylic acid under acidic catalysis.

Etherification: Ether derivatives can be prepared through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

Derivative TypeGeneral StructureReagents and Conditions
EsterAcyl chloride or anhydride, base (e.g., pyridine)
Ether1. Strong base (e.g., NaH) 2. Alkyl halide (R'-X)

Introduction of Nitrogen-Containing Functionalities (Imines, Oximes, Hydrazones)

The carbonyl group of this compound is a key site for introducing nitrogen-containing functional groups through condensation reactions. These derivatives are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds.

Imines: Imines, also known as Schiff bases, are formed by the reaction of the ketone with a primary amine. masterorganicchemistry.com This condensation reaction typically occurs under mild acidic catalysis and involves the elimination of a water molecule. masterorganicchemistry.com The reaction is reversible and can be driven to completion by removing water from the reaction mixture.

Oximes: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. wikipedia.org This reaction is generally carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate (B1210297), to liberate the free hydroxylamine. arpgweb.comresearchgate.net Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds. nih.gov

Hydrazones: Hydrazones are synthesized by the condensation of the ketone with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). taylorandfrancis.com The reaction mechanism is similar to that of imine and oxime formation. nih.gov Hydrazone derivatives, particularly those from 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), are often brightly colored crystalline solids used for qualitative analysis of aldehydes and ketones.

DerivativeReagentGeneral Reaction
IminePrimary Amine (R-NH₂)C₅H₈O₂ + R-NH₂ ⇌ C₅H₇(OH)N-R + H₂O
OximeHydroxylamine (NH₂OH)C₅H₈O₂ + NH₂OH ⇌ C₅H₇(OH)NOH + H₂O
HydrazoneHydrazine (R-NHNH₂)C₅H₈O₂ + R-NHNH₂ ⇌ C₅H₇(OH)N-NHR + H₂O

Halogenated and Chalcogenated Analogues

Introducing halogens or chalcogens into the this compound scaffold can significantly modify its chemical reactivity and biological properties.

Halogenated Analogues: Halogenation can be achieved at the α-position to the carbonyl group. Under acidic conditions, the reaction proceeds through an enol intermediate, while under basic conditions, it proceeds via an enolate. The bifunctionality of this compound requires careful selection of reaction conditions to achieve selective halogenation at either the C-2 or C-5 position.

Chalcogenated Analogues: Analogues containing sulfur or selenium can be prepared through various methods. For instance, α-sulfenylation or α-selenenylation can be accomplished by reacting the enolate of this compound with an appropriate electrophilic sulfur or selenium reagent (e.g., diphenyl disulfide or phenylselenyl chloride). These chalcogenated derivatives are valuable intermediates, as the sulfoxide (B87167) and selenoxide derivatives can undergo syn-elimination to introduce α,β-unsaturation.

Annulation Reactions and Construction of Polycyclic Systems

The functional groups of this compound make it a valuable C5 synthon for the construction of fused ring systems through annulation reactions.

Annulation reactions, which involve the formation of a new ring onto an existing one, can be facilitated by the ketone functionality. For example, this compound can potentially serve as a substrate in a Robinson annulation sequence. This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring fused to the original cyclopentane (B165970) ring, leading to a hydro-indanone skeleton. The hydroxyl group can influence the stereochemical outcome of these reactions or can be used as a handle for further functionalization of the resulting polycyclic product. Aldol condensation reactions involving the ketone can lead to the formation of various 2-cyclopentene-1-one derivatives, which are key intermediates in organic synthesis. isca.me

Scaffold Modifications for New Chemical Entities

Modification of the fundamental this compound skeleton, or "scaffold," is a key strategy in medicinal chemistry and materials science to develop new chemical entities with novel properties. This can involve altering the ring size, introducing heteroatoms, or changing the substitution pattern.

Ring Expansion/Contraction: The cyclopentanone (B42830) ring can be expanded to a six-membered ring (cyclohexanone) through reactions like the Tiffeneau–Demjanov rearrangement, which would proceed via the corresponding amino alcohol derivative. Conversely, ring contraction to a cyclobutanone (B123998) system could be achieved through a Favorskii rearrangement of an α-halo-substituted derivative.

Scaffold Hopping: In drug discovery, the concept of "scaffold hopping" is used to replace the core structure of a molecule while retaining its biological activity. nih.gov The this compound scaffold can be replaced by other cyclic or acyclic structures that maintain a similar spatial arrangement of the key hydroxyl and carbonyl functional groups, leading to the discovery of new classes of compounds with potentially improved properties.

Metal Complexes and Organometallic Derivatives

The α-hydroxy ketone moiety in this compound is an excellent bidentate ligand, capable of coordinating with a variety of metal ions to form stable chelate complexes.

Coordination typically occurs through the oxygen atoms of the carbonyl and hydroxyl groups, forming a five-membered chelate ring. The formation of such complexes can be used in catalysis, for the separation of metals, or to modulate the biological activity of the organic ligand. Furthermore, derivatives of this compound, such as its oxime, are also well-known ligands for metal ions. wikipedia.org For example, oxime derivatives are used as sequestering agents for various metal ions. wikipedia.org

LigandMetal Ion (Mⁿ⁺)Potential Complex Structure
This compounde.g., Cu²⁺, Fe³⁺, Zn²⁺
This compound Oximee.g., Ni²⁺, Pd²⁺

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxycyclopentan 1 One and Its Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds in solution. researchgate.net High-field and multi-dimensional techniques offer detailed insights into the connectivity and spatial arrangement of atoms within 2-hydroxycyclopentan-1-one.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. While detailed experimental spectra for this compound are not extensively published, chemical shifts can be predicted based on established principles. guidechem.comguidechem.commnstate.edu The ¹H NMR spectrum is expected to show signals for the methine proton at C2, the methylene (B1212753) protons at C3, C4, and C5, and the hydroxyl proton. The ¹³C NMR spectrum would display five distinct signals corresponding to the carbonyl carbon (C1), the hydroxyl-bearing carbon (C2), and the three methylene carbons (C3, C4, C5).

Two-dimensional (2D) heteronuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitive structural assignment. columbia.edu

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, confirming which protons are attached to which carbons. columbia.edu For this compound, an HSQC spectrum would show correlations between the proton and carbon signals for C2, C3, C4, and C5.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Expected HSQC CorrelationExpected HMBC Correlations
C1 -~218-222NoneH at C2, H at C5
C2 ~4.2-4.4~75-78YesC1, C3
C3 ~1.9-2.1~30-33YesC2, C4, C5
C4 ~1.8-2.0~20-23YesC3, C5
C5 ~2.2-2.4~35-38YesC1, C3, C4
OH Variable-NoC2

Note: Predicted chemical shift values are estimates based on standard functional group ranges and may vary depending on solvent and other experimental conditions.

Two-dimensional homonuclear correlation experiments are vital for determining the relative stereochemistry of substituents on the cyclopentanone (B42830) ring.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbons. In this compound, COSY would show correlations between the protons on C2 and C3, C3 and C4, and C4 and C5, confirming the sequence of methylene groups in the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals protons that are close in space, providing crucial information about the three-dimensional structure and stereochemistry. For derivatives of this compound with additional substituents, NOESY can establish their relative cis/trans orientation. For example, a NOESY correlation between the proton at C2 and a proton on a substituent at C3 would indicate they are on the same face of the ring (cis).

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing molecules in their crystalline or amorphous solid forms. It can be used to study polymorphism, identify different anomers in crystalline carbohydrates, and understand intermolecular interactions in the solid state. nih.gov Although specific solid-state NMR studies on this compound are not widely reported, this technique could be applied to investigate its crystalline packing, identify potential hydrogen bonding networks involving the hydroxyl and carbonyl groups, and characterize any polymorphic forms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for this compound (C₅H₈O₂) is 100.052429494 Da. guidechem.comnih.gov

In addition to accurate mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. For ketones, a common fragmentation pathway is alpha-cleavage, where a bond to the carbon adjacent to the carbonyl group is broken. libretexts.orgyoutube.com Another potential pathway for carbonyl compounds is the McLafferty rearrangement, though this requires a sufficiently long alkyl chain with an accessible gamma-hydrogen, which is not present in the parent compound. youtube.comyoutube.comyoutube.com

For this compound, the primary fragmentation is expected to be initiated by ionization at the oxygen atom of the carbonyl, followed by alpha-cleavage of the C1-C2 or C1-C5 bonds.

Fragmentation PathwayProposed Fragment StructurePredicted m/z
Molecular Ion [M]⁺˙ [C₅H₈O₂]⁺˙100
Alpha-cleavage (loss of ˙CH(OH)CH₂CH₂) [CH₂=C=O]⁺˙42
Alpha-cleavage (loss of ˙CH₂CH₂CH(OH)) [CH₂=C=O]⁺˙42
Loss of water [M-H₂O]⁺˙ [C₅H₆O]⁺˙82
Loss of ethene via retro-Diels-Alder type cleavage [C₃H₄O₂]⁺˙72

Note: The fragmentation pathway can be complex, and other cleavages are possible.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov It is highly effective for identifying functional groups and providing insights into molecular conformation. The key functional groups in this compound, the hydroxyl (-OH) and carbonyl (C=O) groups, give rise to characteristic and strong absorptions.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

C-H Stretch: Absorptions for the sp³ C-H stretching of the ring methylene and methine groups are expected just below 3000 cm⁻¹. asianpubs.org

C=O Stretch: The carbonyl stretching vibration is a very strong and sharp band in the IR spectrum. For saturated five-membered ring ketones (cyclopentanones), this band typically appears at a higher frequency (1740-1750 cm⁻¹) compared to acyclic or six-membered ring ketones due to increased ring strain. msu.eduresearchgate.net

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol is expected in the region of 1050-1150 cm⁻¹.

Raman spectroscopy provides complementary information, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. researchgate.net

Vibrational ModeApproximate Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretch 3200 - 3600Strong, BroadWeak
C-H stretch (sp³) 2850 - 3000MediumStrong
C=O stretch 1740 - 1750Very StrongMedium
CH₂ bend 1450 - 1470MediumMedium
C-O stretch 1050 - 1150StrongWeak

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination

This compound possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers): (2R)-2-hydroxycyclopentan-1-one and (2S)-2-hydroxycyclopentan-1-one. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral sample. mtoz-biolabs.comegyankosh.ac.in

These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. egyankosh.ac.in The resulting spectrum, known as a Cotton effect curve, can be positive or negative depending on the molecule's absolute configuration. egyankosh.ac.in

For saturated ketones, the sign of the Cotton effect associated with the n→π* electronic transition of the carbonyl chromophore (around 280-300 nm) can often be predicted by the Octant Rule . scribd.comvlabs.ac.inresearchgate.net This empirical rule divides the space around the carbonyl group into eight octants. Substituents on the ring are assigned to these octants, and their position determines their contribution to the sign of the Cotton effect.

For this compound, the hydroxyl group at the C2 position is the key substituent.

In one enantiomer, the -OH group will lie in a positive octant, leading to a positive Cotton effect (a positive peak in the CD spectrum).

In the mirror-image enantiomer, the -OH group will reside in a negative octant, resulting in a negative Cotton effect (a negative peak in the CD spectrum).

By comparing the experimentally measured CD or ORD spectrum to the prediction from the Octant Rule, the absolute configuration of the enantiomer can be assigned. Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Vibrational Circular Dichroism (VCD) is another powerful technique that measures the differential absorption of left and right circularly polarized infrared light. spectroscopyeurope.comrsc.org By comparing the experimental VCD spectrum to one predicted by density functional theory (DFT) calculations for a specific enantiomer, an unambiguous assignment of the absolute configuration can be made. americanlaboratory.combiotools.us

X-ray Crystallography for Definitive Molecular Structures of Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and stereochemistry, offering irrefutable structural proof. For derivatives of this compound, single-crystal X-ray diffraction analysis is instrumental in confirming the molecular structure, particularly in cases of complex stereochemistry or where other spectroscopic methods yield ambiguous results.

Detailed research into novel cyclopentenone derivatives has utilized this technique to elucidate their solid-state structures. One such study focused on the synthesis and characterization of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, a derivative of the core cyclopentanone structure. The structure of this compound was unequivocally confirmed through single-crystal X-ray diffraction analysis. researchgate.net

The comprehensive data obtained from X-ray diffraction not only confirms the covalent framework of the derivative but also provides profound insights into the non-covalent interactions that dictate its solid-state behavior.

Table 1: Crystallographic and Structural Data for 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one

ParameterFindingSource
Analytical Technique Single-Crystal X-ray Diffraction researchgate.net
Ring Conformation The cyclopentenone ring adopts an envelope conformation. researchgate.net
Stabilizing Forces The crystal structure is stabilized by a network of intermolecular hydrogen bonds and close contacts. researchgate.net
Hydrogen Bonding O–H…O and C–H…O hydrogen bonds are present, linking adjacent molecules. researchgate.net
Halogen Interactions Cl…Cl close contacts between the chlorophenyl groups contribute to the stability of the crystal lattice. researchgate.net

Theoretical and Computational Chemistry of 2 Hydroxycyclopentan 1 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental tools for exploring the electronic properties of molecules. Methods are generally categorized into ab initio and Density Functional Theory (DFT). Ab initio methods solve the Schrödinger equation from first principles without using empirical parameters, offering high accuracy but often at a significant computational cost utah.edu. DFT, a widely used alternative, calculates the electronic structure based on the electron density, providing a favorable balance between accuracy and computational expense for many molecular systems researchgate.netmdpi.com.

For a molecule like 2-hydroxycyclopentan-1-one, a common DFT approach would involve using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to obtain an optimized geometry and its electronic properties researchgate.net. These calculations form the basis for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron mdpi.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability wuxiapptec.comnih.gov. A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.com.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and carbonyl groups, which are the regions with the highest electron density. Conversely, the LUMO is likely centered on the electrophilic carbonyl carbon atom. The energy gap can be used to predict the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and depend on the specific computational method and basis set used.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE) 5.3

Quantum chemical calculations can provide a detailed picture of the electron distribution within a molecule through population analysis and the calculation of the Molecular Electrostatic Potential (MEP). The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule, revealing its charge distribution researchgate.net.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. These areas represent nucleophilic sites, susceptible to attack by electrophiles. Regions of positive potential (colored blue) would be found near the hydrogen atom of the hydroxyl group and, to a lesser extent, the carbonyl carbon, indicating electrophilic sites prone to interaction with nucleophiles researchgate.net. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting sites of reaction.

Conformational Analysis and Energy Landscape Mapping

The five-membered ring of this compound is not planar and can adopt several non-planar conformations to relieve ring strain. The primary conformations for a cyclopentane (B165970) ring are the "envelope" (C_s symmetry) and "twist" or "half-chair" (C_2 symmetry) forms researchgate.netresearchgate.net. The presence of substituents—the hydroxyl and carbonyl groups—further complicates the conformational landscape.

Computational methods can be used to perform a systematic search of the potential energy surface to identify all stable conformers (local minima) and the transition states that connect them nih.gov. By calculating the relative energies of these conformers, an energy landscape map can be constructed. For this compound, the relative orientation of the hydroxyl group (axial vs. equatorial) and the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen significantly influence the stability of the different conformers. The global minimum energy conformation represents the most stable and populated structure of the molecule in the gas phase.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: Energies are relative to the most stable conformer.)

ConformerKey FeatureRelative Energy (kcal/mol)
Conformer ATwist, Intramolecular H-bond0.00
Conformer BEnvelope, Intramolecular H-bond0.85
Conformer CTwist, No H-bond2.10
Conformer DEnvelope, No H-bond3.50

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping the entire reaction pathway from reactants to products. A key aspect of this is the location of the transition state (TS), which is the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate ucsb.edu. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, various reactions could be studied, such as its oxidation, reduction, or nucleophilic addition to the carbonyl group. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) approaches (e.g., QST2, QST3), can be employed to locate the geometry of the transition state ucsb.edu. Subsequent frequency calculations are necessary to verify that the located structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate ucsb.edu. These calculations provide detailed mechanistic insights that complement experimental kinetic studies nih.gov.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time osti.gov. MD simulations can explicitly model the interactions between a solute, like this compound, and a large number of solvent molecules.

These simulations are invaluable for understanding how the solvent influences the solute's conformational preferences, stability, and reactivity. For instance, in an aqueous solution, water molecules would form hydrogen bonds with both the hydroxyl and carbonyl groups of this compound. MD simulations can reveal the structure and dynamics of the surrounding solvent shell, calculate solvation free energies, and provide insight into how solvent interactions can stabilize or destabilize conformers or transition states differently than in the gas phase osti.gov.

Computational Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for validating theoretical models against experimental data. After optimizing the molecular geometry, a frequency calculation can be performed to predict the infrared (IR) and Raman spectra researchgate.netnih.gov. The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule, such as bond stretches, bends, and torsions. These predicted spectra can be compared directly with experimental spectra to aid in the assignment of observed absorption bands nih.gov.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption wavelengths in UV-Visible spectroscopy researchgate.net. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, providing another layer of comparison with experimental characterization data.

Table 3: Comparison of Hypothetical Calculated vs. Typical Experimental Vibrational Frequencies for this compound

Vibrational ModeTypical Experimental Range (cm⁻¹)Hypothetical Calculated (Scaled) (cm⁻¹)
O-H Stretch (H-bonded)3200-35003350
C-H Stretch (alkane)2850-30002960
C=O Stretch1730-17501745
C-O Stretch1050-11501100

Machine Learning and AI in Structure-Reactivity Prediction

Machine learning models in chemistry often function by translating molecular structures into numerical representations, or "features," that can be processed by an algorithm. These features can range from simple molecular descriptors, such as molecular weight and number of hydrogen bond donors, to more complex fingerprints that encode the connectivity and electronic environment of the atoms within the molecule. For this compound, relevant features would include the presence of the ketone and secondary alcohol functional groups, the five-membered ring structure, and its stereochemistry.

Quantitative Structure-Activity Relationship (QSAR) Models

One of the foundational approaches in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or chemical reactivity. For this compound and its derivatives, a QSAR model could be trained to predict various aspects of its reactivity, such as its susceptibility to oxidation, reduction, or its participation in condensation reactions. The model would be built using a dataset of similar compounds with known reactivity data, from which it would learn to correlate specific structural features with observed outcomes.

Advanced Machine Learning and AI Techniques

More advanced machine learning techniques, such as deep learning with neural networks, offer the potential for more sophisticated and accurate predictions. These models can learn complex, non-linear relationships within the data that may not be captured by traditional QSAR models. For instance, a neural network could be trained to predict the regioselectivity or stereoselectivity of a reaction involving this compound. researchgate.net Graph Neural Networks (GNNs) are particularly well-suited for this purpose, as they can directly learn from the graph structure of molecules. chemcopilot.com

Another area of application is the prediction of reaction conditions. An AI model could be trained on a vast database of known reactions to suggest optimal catalysts, solvents, and temperatures for a desired transformation of this compound. This has the potential to significantly accelerate the process of reaction optimization in a laboratory setting. chemai.io

Hypothetical Data for a Machine Learning Model

To construct a predictive model for the reactivity of this compound, a dataset containing the compound and its derivatives, along with their observed reactivity in a specific reaction, would be required. The following table provides a hypothetical example of the type of data that could be used to train a machine learning model to predict the yield of an oxidation reaction.

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsReaction Yield (%)
This compound100.12-0.51285
3-Methyl-2-hydroxycyclopentan-1-one114.14-0.11282
4-Ethyl-2-hydroxycyclopentan-1-one128.170.31278
3,3-Dimethyl-2-hydroxycyclopentan-1-one128.170.21275
5-Propyl-2-hydroxycyclopentan-1-one142.200.71270

This table is for illustrative purposes only and does not represent actual experimental data.

Future Outlook

The continued development of machine learning and AI promises to further revolutionize the field of theoretical and computational chemistry. For this compound, future research in this area could lead to the development of highly accurate predictive models for a wide range of its chemical reactions. These models could be used to guide synthetic efforts, discover new reaction pathways, and deepen our understanding of the relationship between molecular structure and reactivity. The integration of AI with automated robotic systems for chemical synthesis could enable high-throughput screening and optimization of reactions involving this and other important chemical compounds. chemai.io

Applications of 2 Hydroxycyclopentan 1 One in Specialized Chemical Synthesis

Intermediate in Agrochemical Development

While direct, large-scale application of 2-Hydroxycyclopentan-1-one in commercial agrochemicals is not extensively documented, its structural motif is of significant interest in the synthesis of novel pesticidal and herbicidal agents. The cyclopentane (B165970) ring is a core component of various biologically active molecules, and the hydroxyl and ketone functionalities of this compound offer convenient handles for synthetic modifications to create diverse derivatives for screening and development.

Research in this area often focuses on the synthesis of analogs of naturally occurring pesticides or the creation of new chemical entities with desired biological activities. The synthesis of cyclopentanone (B42830) derivatives with potential antimicrobial and herbicidal properties has been explored, although specific examples directly utilizing this compound as the primary starting material are not yet widespread in publicly available literature. The development of new agrochemicals is a lengthy and proprietary process, and as such, the full extent of its use as an intermediate may not be fully disclosed.

Precursor for Advanced Materials and Polymers

The utility of this compound as a precursor for advanced materials and polymers is an emerging area of research. The presence of two reactive functional groups allows for its potential incorporation into polymer backbones or as a pendant group, thereby influencing the material's properties.

One area of exploration is its use in the synthesis of polyesters. The hydroxyl group can participate in esterification reactions with dicarboxylic acids or their derivatives, while the ketone group can be a site for further modifications. While not a mainstream monomer in large-scale polyester (B1180765) production, its inclusion can introduce specific functionalities and potentially enhance properties such as biodegradability or thermal stability.

Below is a table summarizing the potential role of this compound in polymer synthesis:

Polymer TypePotential Role of this compoundPotential Impact on Polymer Properties
Polyesters Monomer or co-monomerIntroduction of hydroxyl and carbonyl functionalities, potential for cross-linking, altered thermal properties.
Polycarbonates Diol component after reduction of the ketoneModification of polymer backbone, potential for enhanced biodegradability.
Specialty Resins Building block for functional additivesImproved adhesion, altered surface properties.

Synthesis of Specialty Organic Chemicals and Fine Chemicals

The application of this compound as a key intermediate is well-established in the synthesis of a variety of specialty organic chemicals and fine chemicals, most notably in the preparation of prostaglandins (B1171923) and their analogs. Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in numerous bodily functions.

The cyclopentanone core of this compound serves as a fundamental structural unit for the intricate architecture of prostaglandins. Synthetic strategies often involve the stereoselective introduction of two side chains onto the cyclopentanone ring. The existing hydroxyl and carbonyl groups on this compound provide the necessary starting points for these complex multi-step syntheses.

A simplified overview of the general synthetic approach is presented in the table below:

Synthetic StepRole of this compound DerivativeKey Transformation
Side-Chain Introduction Electrophilic center for conjugate additionAddition of an omega-side chain via a cuprate (B13416276) reagent.
Carbonyl Reduction Precursor to a secondary alcoholStereoselective reduction to introduce the correct stereochemistry at C-9.
Hydroxyl Group Manipulation Protecting group site and stereocenterProtection and deprotection to allow for selective reactions at other positions.
Second Side-Chain Attachment Functional handle for chain elongationWittig reaction or similar olefination to install the alpha-side chain.

Role in Fragrance and Flavor Compound Synthesis (focus on chemical routes, not sensory evaluation)

The cyclopentanone ring is a common structural feature in many important fragrance and flavor compounds, particularly those with jasmine and fruity notes. This compound serves as a valuable precursor for the synthesis of various jasmonate analogs and other cyclopentanone-based odorants.

The chemical routes to these compounds often involve alkylation or condensation reactions at the alpha-position to the carbonyl group, followed by modification of the hydroxyl group. For instance, the synthesis of methyl jasmonate and its derivatives, which are prized for their characteristic jasmine scent, can utilize intermediates derived from cyclopentanone structures.

The following table outlines some of the key chemical transformations involved in the synthesis of fragrance compounds from this compound derivatives:

Fragrance Compound ClassKey Synthetic Reaction from Cyclopentanone PrecursorReagents and Conditions
Jasmonates Alkylation with an appropriate side chainBase-catalyzed alkylation with an alkyl halide or tosylate.
Lactones Baeyer-Villiger oxidationOxidation with a peroxy acid (e.g., m-CPBA).
Unsaturated Ketones Aldol (B89426) condensation followed by dehydrationReaction with an aldehyde or ketone in the presence of an acid or base catalyst.

Building Block for Ligands and Catalysts

In the field of catalysis, particularly asymmetric catalysis, the development of chiral ligands is of paramount importance for controlling the stereochemical outcome of chemical reactions. The chiral nature of this compound, once resolved into its enantiomers, makes it an attractive starting material for the synthesis of novel chiral ligands.

The hydroxyl and carbonyl functionalities can be chemically modified to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur, which can then bind to a metal center to form a chiral catalyst. The rigid cyclopentane backbone provides a well-defined stereochemical environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic transformations.

While this is a specialized and developing area of research, the potential applications are significant. The table below illustrates the conceptual synthesis of different types of chiral ligands from a this compound precursor.

Ligand TypeSynthetic Transformation of this compoundPotential Application in Asymmetric Catalysis
Phosphine (B1218219) Ligands Conversion of the hydroxyl group to a phosphine and modification of the ketone.Hydrogenation, hydroformylation, cross-coupling reactions.
Amine Ligands Reductive amination of the ketone and derivatization of the hydroxyl group.Transfer hydrogenation, Lewis acid catalysis.
Bifunctional Ligands Incorporation of both a Lewis basic and a Brønsted acidic site.Tandem and cascade reactions.

Q & A

Q. What interdisciplinary strategies integrate this compound into bioactive molecule synthesis while addressing metabolic instability?

  • Methodological Answer :
  • Prodrug Design : Modify the hydroxyl group with ester or carbamate linkers to enhance metabolic stability.
  • In Vitro Assays : Test hepatic microsome stability and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to optimize pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.